molecular formula C11H13NO3S2 B2914393 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034566-70-4

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2914393
CAS No.: 2034566-70-4
M. Wt: 271.35
InChI Key: JYJLESFWXNZHMQ-UHFFFAOYSA-N
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Description

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide is a chemical compound of significant interest in medicinal and materials chemistry research. It is built around a hybrid heterocyclic core structure incorporating both furan and thiophene rings, which are known to be privileged scaffolds in drug discovery due to their widespread pharmacological activities . The methanesulfonamide (mesyl) group is a common functional group in pharmaceuticals and agrochemicals, often used to modulate biological activity and physicochemical properties. Compounds featuring furan and thiophene subunits are extensively investigated for their diverse potential applications. Research indicates that such heterocyclic systems can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, making them valuable templates in the development of new therapeutic agents . Furthermore, furan-thiophene co-oligomers are a prominent area of study in materials science, particularly in the development of advanced optoelectronic devices. These compounds can demonstrate promising charge transport (ambipolar field-effect mobility) and optical properties, making them candidates for use in organic semiconductors, light-emitting diodes, and even organic lasing media . The molecular structure of this compound can be confirmed by techniques such as NMR and mass spectrometry. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-17(13,14)12-6-4-10-2-3-11(16-10)9-5-7-15-8-9/h2-3,5,7-8,12H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJLESFWXNZHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(S1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the following steps:

    Preparation of 5-(furan-3-yl)thiophene: This can be achieved through a cross-coupling reaction between a furan derivative and a thiophene derivative using a palladium catalyst.

    Formation of the ethyl linkage: The 5-(furan-3-yl)thiophene is then reacted with an ethylating agent to introduce the ethyl group.

    Sulfonamide formation: Finally, the ethylated product is reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially novel properties.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound featuring furan and thiophene rings, with the molecular formula C11H13NO3S2. These heterocyclic structures play significant roles in chemical and biological applications, making the compound a valuable subject of study in organic chemistry.

Scientific Research Applications

This compound has applications across various scientific disciplines:

  • Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
  • Biology The compound's structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
  • Industry It is used in developing organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

The products formed from these reactions depend on the specific conditions and reagents used, such as oxidation yielding sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, potentially leading to derivatives with novel properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonamide derivatives, focusing on molecular features, physicochemical properties, and reported biological activities.

Structural Analogs

2.1.1 Substituent Variations on the Thiophene Ring
  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones () Structure: A bromine atom at the 5-position of thiophene, coupled with a ketone-oxygen linker. Activity: Demonstrated potent antibacterial activity against Gram-positive bacteria (MIC = 0.5–2 μg/mL) .
  • N-[2-[5-(Methylthio)Thiophen-2-yl]-2-oxoethyl] derivatives () Structure: Methylthio (-SMe) substituent at the 5-position of thiophene. Activity: Moderate activity against multidrug-resistant Staphylococcus aureus (MIC = 4–8 μg/mL) .
2.1.2 Variations in the Sulfonamide Group
  • N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Ethanesulfonamide () Structure: Ethanesulfonamide (vs. methanesulfonamide) linked to a furan-thiophene hybrid. Molecular Weight: 271.4 g/mol (C₁₁H₁₃NO₃S₂). Comparison: The ethyl group in the sulfonamide moiety increases hydrophobicity, which may reduce aqueous solubility compared to the target compound’s methyl group .

Functional Analogs

2.2.1 Antibacterial Sulfonamides
  • 5-Nitrothiophene Derivatives ()
    • Structure : Nitro group at the 5-position of thiophene.
    • Activity : Broad-spectrum activity against multidrug-resistant S. aureus (MIC = 1–4 μg/mL) .
    • Comparison : The nitro group’s electron-withdrawing effect enhances reactivity, whereas the furan-3-yl group in the target compound may prioritize steric compatibility over electrophilic interactions.
2.2.2 Receptor-Targeting Sulfonamides
  • Sch225336 ()

    • Structure : Bis-sulfone derivative with methanesulfonamide and aryl groups.
    • Activity : CB2-selective inverse agonist (IC₅₀ = 3 nM for CB2 vs. 300 nM for CB1) .
    • Comparison : The target compound’s simpler structure lacks the bis-sulfone motif critical for CB2 selectivity, suggesting divergent pharmacological targets.
  • A61603 () Structure: Methanesulfonamide linked to an imidazole-tetrahydronaphthalene scaffold. Activity: Potent α₁A-adrenoceptor agonist (EC₅₀ = 0.6 nM) . Comparison: The absence of a charged imidazole ring in the target compound likely precludes adrenoceptor activity, emphasizing scaffold-specific receptor interactions.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (Predicted)
Target Compound C₁₃H₁₅NO₃S₂ 313.4 Furan-3-yl, methanesulfonamide 2.1 Moderate (DMSO > 10 mM)
N-[2-(5-Bromothiophen-2-yl)ethyl] analog C₁₃H₁₄BrNO₂S 332.2 Bromine 2.8 Low (DMSO < 5 mM)
Sch225336 () C₂₄H₂₆N₂O₇S₂ 518.6 Bis-sulfone, methoxy 4.3 Very Low
N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Ethanesulfonamide C₁₁H₁₃NO₃S₂ 271.4 Ethanesulfonamide 1.7 High (DMSO > 20 mM)

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s furan-thiophene core is synthetically accessible via Suzuki-Miyaura coupling (analogous to methods in ) .
  • Biological Screening : Prioritize assays for antibacterial (Gram-positive pathogens) and receptor-binding (e.g., GPCRs, ion channels) activity, given structural parallels to active analogs .
  • Optimization: Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring or modify the sulfonamide linker to improve potency and selectivity.

Biological Activity

The compound N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide , a derivative of furan and thiophene, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H13NO4S2
  • Molecular Weight : 287.3552 g/mol
  • SMILES Notation : CS(=O)(=O)NCC(c1cccs1)(c1ccoc1)O

This compound features a methanesulfonamide group attached to a thiophene and furan moiety, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested for their ability to inhibit bacterial growth. A study demonstrated that certain furan-based compounds displayed promising results against various strains of bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Activity

In vitro studies have shown that the compound may possess anticancer properties. For example, derivatives with similar structures have been evaluated for their effects on cancer cell lines. One study reported that certain furan-containing compounds exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Activity : The presence of furan and thiophene rings may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiophene and furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of furan-based compounds. The study found that certain derivatives led to a reduction in cell viability in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntimicrobial (E. coli)15
Furan-based derivativeAnticancer (Breast cancer cell line)10
Thiophene derivativeAntioxidantN/A

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